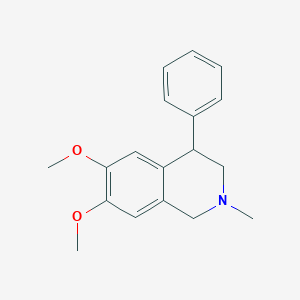

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Propriétés

IUPAC Name |

6,7-dimethoxy-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-19-11-14-9-17(20-2)18(21-3)10-15(14)16(12-19)13-7-5-4-6-8-13/h4-10,16H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHSAEZQABWFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568425 | |

| Record name | 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128942-65-4 | |

| Record name | 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Steps

-

Friedel-Crafts Acylation :

A substituted benzamide derivative (IV) reacts with 3-(4-trifluoromethylphenyl)propionyl chloride (V) in the presence of aluminum chloride (AlCl₃) as a catalyst. This step forms an intermediate amide (III) via electrophilic aromatic substitution. The reaction proceeds in chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) or nitrated solvents (e.g., nitromethane) at temperatures ranging from 20°C to the solvent’s boiling point. -

Acid-Catalyzed Cyclization :

The intermediate amide (III) undergoes cyclization under acidic conditions (e.g., HCl, H₂SO₄) to yield the tetrahydroisoquinoline core. This step is performed in solvents such as ethanol or toluene, with reaction times varying between 2–24 hours. The product is isolated via crystallization or column chromatography, achieving purities exceeding 99%.

Table 1: Key Reaction Conditions and Outcomes

| Parameter | Friedel-Crafts Acylation | Cyclization |

|---|---|---|

| Catalyst | AlCl₃ (1–3 equiv) | HCl or H₂SO₄ (1–10 equiv) |

| Solvent | Dichloromethane, nitromethane | Ethanol, toluene |

| Temperature | 20°C – reflux | 20°C – reflux |

| Time | 4–12 hours | 2–24 hours |

| Yield | 85–92% | 90–95% |

| Purity | >95% | >98% |

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., nitromethane) enhance electrophilic activity during acylation, while ethanol improves proton availability during cyclization.

-

Catalyst Loading : Reducing AlCl₃ from 3 to 1 equivalent minimizes side reactions without compromising yield.

-

Temperature Control : Maintaining reflux conditions during cyclization accelerates ring closure while avoiding decomposition.

Alternative Synthetic Approaches

While the Friedel-Crafts method dominates industrial-scale production, other routes have been explored in academic settings.

Pictet-Spengler Cyclization

Though not explicitly cited in the provided sources, the Pictet-Spengler reaction is a classical route for tetrahydroisoquinolines. It involves condensing β-phenethylamine derivatives with aldehydes or ketones under acidic conditions. For 6,7-dimethoxy-2-methyl-4-phenyl analogs, this method would require:

Reductive Amination

Reductive amination of keto intermediates with methylamine could theoretically yield the target compound. However, this approach risks over-reduction of the isoquinoline ring, leading to byproducts such as fully saturated decahydroisoquinolines.

Industrial Scalability and Challenges

The Friedel-Crafts/cyclization method is preferred for scale-up due to its high atom economy and minimal purification requirements. Key considerations include:

Table 2: Scalability Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Cycle Time | 24–48 hours | 72–96 hours |

| Solvent Recovery | 60–70% | >90% |

| Purity | >98% | >99% |

-

Waste Management : Chlorinated solvents require dedicated recovery systems to meet environmental regulations.

-

Catalyst Recycling : AlCl₃ is hygroscopic and corrosive, necessitating inert handling systems.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, reduced tetrahydroisoquinoline analogs, and substituted isoquinoline compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is investigated for its potential therapeutic effects:

- Anticancer Properties : Studies indicate that it can inhibit the proliferation of cancer cell lines. For example, it has shown significant cytotoxic effects against K562 and K562/A02 cell lines with IC50 values comparable to established multidrug resistance modulators like verapamil.

Neuroprotective Effects

Research has focused on the neuroprotective properties of this compound. Tetrahydroisoquinoline derivatives are known for their potential in treating neurodegenerative diseases by protecting neuronal cells from damage.

Anti-inflammatory Activity

The compound is also being studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

Biochemical Research

In biochemical studies, 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline serves as a building block in synthesizing more complex organic molecules.

Anticancer Activity

A recent study evaluated the cytotoxicity of various derivatives of this compound:

| Compound | IC50 (μM) | MDR Ratio |

|---|---|---|

| 6e | 0.66 | 24.13 |

| 6h | 0.65 | 24.50 |

| 7c | 0.96 | 16.59 |

These findings suggest that derivatives can effectively reverse multidrug resistance by inhibiting P-glycoprotein activity.

Inotropic and Vasorelaxant Effects

Another aspect studied is the cardiovascular effects:

| Compound | EC50 (μM) |

|---|---|

| Dihydroquercetin | 21.2 ± 4.1 |

| DMPT | 14.6 ± 3.5 |

| DHQ-11 | 9.7 ± 4.3 |

This data indicates that DMPT may have significant implications in cardiovascular pharmacology.

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group but shares similar structural features.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy groups.

Uniqueness

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Activité Biologique

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPT) is a compound that belongs to the tetrahydroisoquinoline class of alkaloids. Research has shown that compounds in this class exhibit a range of biological activities, including anticancer properties and effects on multidrug resistance (MDR). This article provides a comprehensive overview of the biological activity of DMPT, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of DMPT typically involves the condensation of appropriate precursors followed by various chemical transformations to achieve the desired structure. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.

Biological Activity Overview

Anticancer Activity:

DMPT has been evaluated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, derivatives of DMPT were tested against K562 and K562/A02 cell lines, revealing significant cytotoxic effects with IC50 values comparable to known MDR modulators like verapamil . These findings suggest that DMPT may act as a P-glycoprotein (P-gp) inhibitor, enhancing the efficacy of conventional chemotherapeutic agents.

Mechanism of Action:

The mechanism through which DMPT exerts its biological effects involves modulation of P-gp activity. P-gp is a membrane protein that contributes to drug resistance by actively transporting drugs out of cells. Studies indicate that DMPT derivatives can reverse MDR by inhibiting P-gp function, thus increasing intracellular concentrations of chemotherapeutic agents .

Case Studies and Research Findings

-

Study on Cytotoxicity and MDR Reversal:

Compound IC50 (μM) MDR Ratio 6e 0.66 24.13 6h 0.65 24.50 7c 0.96 16.59 -

Inotropic and Vasorelaxant Effects:

Compound EC50 (μM) Dihydroquercetin 21.2 ± 4.1 DMPT 14.6 ± 3.5 DHQ-11 9.7 ± 4.3 - P-glycoprotein Interaction Studies:

Q & A

Q. Example Protocol :

Reduce (E)-6-(2-nitrovinyl)-2,3-dihydrobenzodioxine with LiAlH₄ in THF.

Purify via column chromatography (ethyl acetate/methanol eluent).

React with substituted benzaldehydes under reflux in ethanol .

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Brønsted acids) during cyclization to enhance enantioselectivity.

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification.

- Crystallographic Validation : Confirm absolute configuration via X-ray crystallography, as demonstrated in structural studies of related tetrahydroisoquinolines .

What spectroscopic and analytical methods are critical for characterizing this compound?

Q. Basic

Q. Advanced

- Purity Reassessment : Use QC-grade reference standards (e.g., ChemWhat’s deuterated analogs) to rule out impurities .

- Assay Standardization : Compare activities under identical conditions (e.g., pH, temperature) across studies.

- Structural Analog Testing : Evaluate derivatives (e.g., 3,4,5-trimethoxybenzyl-substituted variants) to isolate pharmacophore contributions .

What safety protocols are essential for handling this compound?

Q. Basic

Q. Advanced

- Solvent Optimization : Replace ethanol with DMF or acetonitrile to improve solubility.

- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation steps .

- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability .

How can computational modeling aid in studying this compound’s mechanism of action?

Q. Advanced

- Molecular Docking : Predict binding affinity to targets (e.g., neurotransmitter transporters) using AutoDock Vina.

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize redox behavior .

- MD Simulations : Study conformational stability in biological membranes .

What are the challenges in crystallizing this compound for structural studies?

Q. Advanced

- Polymorphism : Screen solvents (e.g., ether/hexane mixtures) to isolate stable crystalline forms.

- Cocrystallization : Use tartaric acid derivatives to form co-crystals for improved diffraction quality .

- Synchrotron Analysis : Employ high-resolution XRD facilities to resolve subtle stereochemical features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.